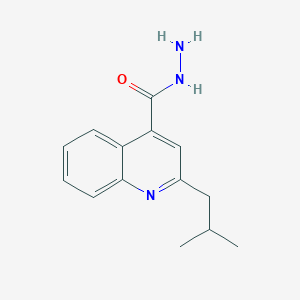

2-(2-Methylpropyl)quinoline-4-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-9(2)7-10-8-12(14(18)17-15)11-5-3-4-6-13(11)16-10/h3-6,8-9H,7,15H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQRSHMFGGQXEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 2 2 Methylpropyl Quinoline 4 Carbohydrazide

Historical and Modern Approaches to Quinoline-4-carbohydrazide (B1304848) Synthesis

The construction of 2-(2-Methylpropyl)quinoline-4-carbohydrazide is a multi-step process that begins with the formation of the quinoline (B57606) core, followed by the elaboration of the functional group at the C-4 position. This pathway involves the well-established Pfitzinger reaction, followed by standard organic transformations.

The foundational step in the synthesis of the target compound is the creation of the 2-(2-methylpropyl)quinoline-4-carboxylic acid backbone. The Pfitzinger reaction, first reported in the late 19th century, remains a highly effective method for producing quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound in the presence of a strong base. wikipedia.orgresearchgate.net

For the specific synthesis of 2-(2-methylpropyl)quinoline-4-carboxylic acid, the reactants are isatin and 4-methyl-2-pentanone (B128772) (also known as isobutyl methyl ketone). The reaction mechanism begins with the hydrolysis of isatin's amide bond by a base, such as potassium hydroxide (B78521), to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the enolizable ketone, 4-methyl-2-pentanone. The subsequent condensation and intramolecular cyclization, followed by dehydration, yield the stable aromatic quinoline ring. wikipedia.orgjocpr.com

The general protocol involves refluxing a solution of isatin, the ketone, and a base like potassium hydroxide in a suitable solvent, often ethanol (B145695), for several hours. jocpr.com After the reaction, the solvent is typically removed, and the mixture is diluted with water. Acidification then precipitates the crude 2-(2-methylpropyl)quinoline-4-carboxylic acid, which can be purified by recrystallization. jocpr.com

Table 1: Pfitzinger Reaction for 2-(2-Methylpropyl)quinoline-4-carboxylic Acid

| Reactants | Reagents/Conditions | Product | Reaction Type |

| Isatin, 4-Methyl-2-pentanone | Potassium Hydroxide (KOH), Ethanol, Reflux | 2-(2-Methylpropyl)quinoline-4-carboxylic acid | Condensation/Cyclization |

With the quinoline-4-carboxylic acid core successfully synthesized, the next stage involves converting the carboxylic acid group into the desired carbohydrazide (B1668358) moiety. This is typically achieved through a two-step sequence: esterification followed by hydrazinolysis. nih.gov

First, the 2-(2-methylpropyl)quinoline-4-carboxylic acid is converted to its corresponding ester, for instance, an ethyl ester. This is commonly accomplished via Fischer esterification, which involves refluxing the carboxylic acid in an excess of the alcohol (e.g., absolute ethanol) with a catalytic amount of a strong mineral acid, such as concentrated sulfuric acid (H₂SO₄). nih.gov The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Once the ethyl 2-(2-methylpropyl)quinoline-4-carboxylate is isolated and purified, it is subjected to hydrazinolysis. This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in a boiling alcohol solvent like ethanol. nih.gov The highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the stable this compound. The product, typically a solid, can be isolated by cooling the reaction mixture and collecting the precipitate by filtration.

Table 2: Conversion of Carboxylic Acid to Carbohydrazide

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

| Esterification | 2-(2-Methylpropyl)quinoline-4-carboxylic acid | Absolute Ethanol, conc. H₂SO₄ (cat.), Reflux | Ethyl 2-(2-methylpropyl)quinoline-4-carboxylate |

| Hydrazinolysis | Ethyl 2-(2-methylpropyl)quinoline-4-carboxylate | Hydrazine Hydrate (99%), Ethanol, Reflux | This compound |

Advanced Synthetic Techniques for Enhanced Yield and Selectivity

While traditional methods are robust, modern synthetic chemistry seeks to improve reaction efficiency, reduce waste, and shorten reaction times. Advanced techniques such as microwave-assisted synthesis and the application of green chemistry principles are highly relevant to the synthesis of this compound.

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and in some cases, improve yields. mdpi.comnih.gov This technique can be applied to various steps in the synthesis of quinoline derivatives. nih.govunf.edu For instance, the hydrazinolysis of the quinoline ester can be significantly accelerated. Instead of refluxing for several hours, the mixture of the ester and hydrazine hydrate in ethanol can be irradiated in a microwave reactor for just a few minutes, leading to a rapid and efficient formation of the carbohydrazide. mdpi.com This rapid, uniform heating minimizes the formation of side products that can occur with prolonged conventional heating.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ftloscience.comacs.org These principles can be applied to the synthesis of this compound in several ways:

Safer Solvents: The use of ethanol and water in the Pfitzinger and hydrazinolysis steps is already aligned with green chemistry principles, as they are considered more environmentally benign than many organic solvents. nih.gov

Catalysis: Utilizing catalytic reagents, like the sulfuric acid in the esterification step, is preferable to stoichiometric reagents. greenchemistry-toolkit.org Research into solid acid catalysts or other recyclable catalysts for quinoline synthesis could further enhance the green credentials of the process.

Strategies for Structural Diversification and Analog Generation

The this compound molecule is an excellent platform for structural diversification. The terminal -NH₂ group of the hydrazide moiety is a potent nucleophile, making it a versatile handle for constructing a wide array of new derivatives.

One common strategy is the condensation reaction with various aldehydes and ketones to form the corresponding hydrazones. These reactions are typically straightforward, often requiring simple refluxing in a protic solvent like ethanol.

Furthermore, the carbohydrazide can serve as a key building block for synthesizing more complex heterocyclic systems. For example, reaction with:

β-dicarbonyl compounds (like acetylacetone) can lead to the formation of pyrazole (B372694) derivatives.

Isothiocyanates can yield thiosemicarbazide (B42300) derivatives, which can be further cyclized into thiadiazoles.

Carbon disulfide in a basic medium can be used to construct oxadiazole-thiones.

These derivatization strategies allow for the systematic modification of the molecule's structure, which is a fundamental practice in medicinal chemistry for exploring structure-activity relationships and developing novel therapeutic agents. nih.gov

Modification of the Quinoline Ring Substituents (e.g., at position 2)

The substituent at the 2-position of the quinoline ring plays a crucial role in modulating the properties of the molecule. The synthesis of the parent quinoline-4-carboxylic acid, the precursor to the carbohydrazide, is often accomplished via the Pfitzinger reaction. nih.govui.ac.id This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group under basic conditions. nih.govacs.org The nature of the substituent at the 2-position is determined by the choice of the ketone. For the synthesis of 2-(2-methylpropyl)quinoline-4-carboxylic acid, the corresponding ketone would be 4-methyl-2-pentanone.

While the specific synthesis of the 2-(2-methylpropyl) derivative is an application of this principle, extensive research has been conducted on analogous compounds. For instance, the reaction of isatin with 4-bromoacetophenone yields 2-(4-bromophenyl)quinoline-4-carboxylic acid. nih.govacs.orgnih.gov This acid is then converted to its corresponding ethyl ester by heating in ethanol with a catalytic amount of sulfuric acid. nih.govnih.gov Subsequent treatment of the ester with hydrazine hydrate in refluxing ethanol affords the key carbohydrazide intermediate. nih.govacs.orgnih.gov This general pathway highlights the adaptability of the Pfitzinger synthesis for introducing a wide variety of aryl and alkyl substituents at the C-2 position of the quinoline nucleus.

Further modifications can include the replacement of the quinoline core with other aromatic systems like naphthalene (B1677914) or indole (B1671886) to investigate the structural requirements for biological activity. mdpi.com

Derivatization at the Carbohydrazide Moiety

The carbohydrazide functional group (-CONHNH₂) is a highly reactive handle for a wide array of chemical modifications, allowing for the introduction of diverse pharmacophores. nih.gov The lone pair of electrons on the terminal nitrogen atom makes it a potent nucleophile.

Common derivatization strategies include:

Formation of Hydrazones: The carbohydrazide readily condenses with various aldehydes and ketones to form the corresponding N'-arylidene or N'-alkylidene carbohydrazides (hydrazones). mdpi.commdpi.com For example, reaction with benzaldehyde (B42025) in refluxing ethanol with a few drops of acetic acid yields N'-benzylidene-2-chloroquinoline-3-carbohydrazide. mdpi.com

Acylation and Sulfonylation: The terminal amino group can be acylated by reacting with acid chlorides or anhydrides.

Reaction with Isocyanates and Isothiocyanates: These reactions lead to the formation of semicarbazide (B1199961) and thiosemicarbazide derivatives, respectively. These intermediates can be further cyclized to yield five-membered heterocycles like 1,2,4-triazoles or 1,3,4-thiadiazoles. nih.gov

Synthesis of Acrylamide Hybrids: Novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids can be synthesized by refluxing the parent carbohydrazide with ethyl (Z)-3-aryl-2-(4-methoxybenzamido)acrylate derivatives in glacial acetic acid with anhydrous sodium acetate. nih.govresearchgate.net

These derivatization reactions are summarized in the table below, using 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) as a representative precursor.

| Reagent | Resulting Moiety | Reaction Conditions | Reference |

| Triethyl orthoformate | Ethoxyformaldehyde hydrazone | N/A | nih.gov |

| Substituted Phenacyl Bromides | N'-(2-oxo-2-arylethyl)acetohydrazide | N/A | nih.govacs.org |

| Ethyl (Z)-3-aryl-2-(4-methoxybenzamido)acrylate | Acrylamide Hybrid | Glacial acetic acid, sodium acetate, reflux | nih.govresearchgate.net |

| Aldehydes (e.g., Benzaldehyde) | N'-benzylidene-carbohydrazide (Hydrazone) | Ethanol, acetic acid, reflux | mdpi.com |

Introduction of Spiro and Polycyclic Scaffolds

To explore more complex chemical space and introduce conformational rigidity, the quinoline-4-carbohydrazide scaffold can be incorporated into spirocyclic and polycyclic systems. Spiro compounds, which contain two rings connected by a single common atom, often exhibit unique three-dimensional structures.

Methodologies for creating such complex architectures include:

Tandem Michael Addition Reactions: A versatile method for synthesizing spirocyclic structures involves the Michael reaction of β-enaminones with 3-cyanomethylidene-2-oxindoles. This approach has been used to create novel spiro cyclic 2-oxindole derivatives of N-(1H-pyrazol-5-yl)hexahydroquinoline. clockss.org

One-Pot Aza-Michael/Michael Reactions: Highly diastereoselective synthesis of novel spiro-tetrahydroquinoline derivatives can be achieved through a one-pot reaction of ortho-N-sulfonated aminophenyl α,β-unsaturated ketones with compounds like 2-benzylidene-1,3-indandione. nih.gov

These strategies allow for the fusion of the quinoline framework with other ring systems, such as oxindoles or indandiones, leading to compounds with significant structural complexity and potentially novel biological profiles. clockss.orgnih.gov

Methodologies for Structural Confirmation

The unambiguous structural elucidation of newly synthesized this compound and its derivatives is essential. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Spectroscopic Analysis Techniques (e.g., FT-IR, UV-Vis, NMR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the functional groups, connectivity, and molecular weight of the synthesized compounds. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify characteristic functional groups. For quinoline-4-carbohydrazide derivatives, key absorption peaks include N-H stretching vibrations for the hydrazide group and C=O stretching for the amide carbonyl group. ui.ac.id For example, in synthesized quinoline-4-carboxylic acids, C=O and O-H stretching peaks were observed in the ranges of 1724–1708 cm⁻¹ and 3436–3242 cm⁻¹, respectively. ui.ac.id

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The formation of the quinoline ring system often results in a bathochromic (red) shift in the absorption peak compared to the starting materials. ui.ac.id

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework.

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For instance, in a 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid, three broad singlet peaks corresponding to the three amide NH protons were observed. nih.gov Characteristic signals for the protons on the quinoline ring are also readily identified. nih.gov

¹³C NMR: Shows the number of different types of carbon atoms. The spectrum of a quinoline-acrylamide hybrid displayed signals for the amide carbonyls and the characteristic C2 quinoline carbon. nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. ui.ac.idresearchgate.net

The following table summarizes characteristic spectroscopic data for a representative quinoline-4-carbohydrazide derivative.

| Technique | Moiety | Characteristic Signal/Peak | Reference |

| FT-IR | C=O (Amide), O-H | 1724–1708 cm⁻¹, 3436–3242 cm⁻¹ | ui.ac.id |

| ¹H NMR | Amide (NH) | Broad singlets (δ ~9-11 ppm) | nih.gov |

| ¹³C NMR | Quinoline C2 Carbon | δ ~155 ppm | nih.gov |

| ¹³C NMR | Amide (C=O) | δ ~165-171 ppm | researchgate.net |

X-ray Crystallographic Studies for Absolute Stereochemistry and Conformation

While spectroscopic methods provide crucial structural information, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. chemmethod.com This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsional angles.

X-ray crystallography is particularly vital for:

Absolute Stereochemistry: For chiral molecules, it can unambiguously determine the absolute configuration of stereocenters. This was used to confirm the stereoconfigurations of newly synthesized spiro-tetrahydroquinoline derivatives. nih.gov

Conformation: It reveals the preferred conformation of the molecule in the solid state.

Intermolecular Interactions: It provides detailed insight into how molecules pack in a crystal lattice, revealing non-covalent interactions such as hydrogen bonding and van der Waals forces that stabilize the structure. chemmethod.com

For example, the crystal structure of a quinoline dicarbamic acid derivative was determined to belong to the monoclinic system with the P2₁/c space group, and its stability was attributed to C-H…O hydrogen bonds and van der Waals interactions. chemmethod.com This level of detail is unattainable by other analytical methods and is crucial for understanding structure-property relationships.

Investigation of Biological Activities and Structure Activity Relationships Non Clinical Perspective

In Vitro Biological Screening Platforms and Methodologies

Information regarding the utilization of specific in vitro screening platforms and methodologies for 2-(2-Methylpropyl)quinoline-4-carbohydrazide is not publicly available.

Cell-Based Assays for Cellular Impact

There are no published studies detailing the use of cell-based assays to evaluate the cellular impact of this compound.

Enzyme Inhibition Assays

No data from enzyme inhibition assays for this compound has been reported in the scientific literature.

Antioxidant Activity Evaluation

There are no available studies that have evaluated the antioxidant activity of this compound.

General Spectrum of Observed Biological Modulations

A general spectrum of biological modulations for this compound cannot be described, as no specific biological activities have been documented.

Antimicrobial (Antibacterial, Antifungal, Antitubercular) Activity Profiles

Specific antimicrobial activity profiles, including antibacterial, antifungal, and antitubercular activities, for this compound are not available in the current body of scientific literature.

Antiproliferative Activity against Specific Cell Lines (e.g., Cancer Cells)

The quinoline (B57606) core is a key pharmacophore in the design of new anticancer agents. nih.govmdpi.com Compounds featuring the quinoline-4-carbohydrazide (B1304848) moiety have been investigated for their ability to inhibit the growth of cancer cells. A notable area of research involves the synthesis of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids, which have demonstrated significant antiproliferative effects against the MCF-7 human breast cancer cell line. nih.govnih.gov

In one study, several of these hybrid molecules exhibited greater potency than the reference drug Doxorubicin. nih.govresearchgate.net For instance, the derivative 2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide (6h) was identified as the most potent compound in the series, with a half-maximal inhibitory concentration (IC₅₀) of 2.71 μM. nih.govnih.gov The mechanism of action for these compounds is believed to involve the induction of apoptosis, with the quinoline-4-carbohydrazide structure acting as a key apoptosis-inducing agent. nih.gov Further investigation revealed that the most active compounds also act as inhibitors of the epidermal growth factor receptor (EGFR) kinase. nih.govnih.gov

Other studies have explored different modifications of the quinoline scaffold. Bis-quinoline analogues have been shown to act as DNA methyltransferase (DNMT) inhibitors, displaying antiproliferative effects in the submicromolar to low micromolar range against leukemia and various solid tumor cell lines, including HCT116 (colon), HeLa (cervical), M14 (melanoma), and MCF-7 (breast). mdpi.com The cytotoxic activity of quinoline derivatives is highly dependent on the functional groups attached to the core structure, with research showing that derivatives can effectively inhibit the proliferation of cell lines such as Caco-2 (colorectal carcinoma). brieflands.com

Antiproliferative Activity of Quinoline-4-Carbohydrazide Derivatives against MCF-7 Cells

| Compound | Modification | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Hybrid 6h | 3-(4-nitrophenyl)acrylamide | 2.71 | nih.govnih.gov |

| Hybrid 6a | 3-(4-methylphenyl)acrylamide | 3.39 | nih.govnih.gov |

| Hybrid 6b | 3-(3,4-dimethoxyphenyl)acrylamide | 5.94 | nih.govnih.gov |

| Doxorubicin (Reference) | - | 6.18 | nih.govnih.gov |

Antiviral and Antimalarial Investigations

The quinoline scaffold is historically significant in the development of antimicrobial agents, including antiviral and antimalarial drugs. nih.gov Research into novel quinoline derivatives continues to explore this potential.

In the realm of antiviral research, novel 2-alkylated quinoline derivatives have demonstrated dose-dependent inhibitory activity against Dengue virus serotype 2 (DENV-2). researchgate.netnih.govmdpi.com These compounds appear to act during the early stages of the viral life cycle and were shown to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells without exhibiting direct virucidal activity. researchgate.netnih.gov Other research has focused on developing quinoline-carbohydrazide derivatives as potential anti-HIV agents. In one study, a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were synthesized and tested; however, they did not show significant anti-HIV-1 activity at non-toxic concentrations. nih.gov This highlights the specificity required for antiviral efficacy.

With regard to antimalarial potential, the quinoline ring is the core component of widely used drugs such as chloroquine (B1663885) and primaquine. nih.gov While direct studies on the antimalarial activity of this compound are not extensively detailed, related structures have been investigated. Research on other heterocyclic systems has shown that the carbohydrazide (B1668358) moiety can be a component of potent antimalarial compounds. For example, a 1,3-diiminoisoindoline (B1677754) carbohydrazide was found to inhibit the growth of Plasmodium falciparum with IC₅₀ values in the nanomolar range. nih.gov This suggests that the carbohydrazide group can be a valuable pharmacophore in the design of new antimalarial candidates.

Anti-inflammatory Potential

Quinoline derivatives have been recognized for their anti-inflammatory properties. biointerfaceresearch.comalliedacademies.org The mechanism of action for some of these compounds is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. alliedacademies.orgnih.gov

Studies on derivatives of the quinoline-4-carboxamide structure, which is closely related to the carbohydrazide, have shown promising results. A series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats, with one nucleoside analogue showing efficacy comparable to the standard drug diclofenac (B195802) sodium. alliedacademies.org Similarly, another study on a 7-chloro-4-(piperazin-1-yl) quinoline derivative found that it exhibited anti-inflammatory effects by reducing serum levels of nitric oxide (NO) and COX-2. tbzmed.ac.ir These findings underscore the potential of the quinoline scaffold as a template for the development of novel anti-inflammatory agents.

Elucidation of Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is profoundly influenced by their molecular structure. Structure-Activity Relationship (SAR) studies aim to identify the key chemical features responsible for the pharmacological effects of these compounds. By systematically modifying the quinoline scaffold—including the substituents on the core, the nature of the group at the C-2 position, and derivatizations of the carbohydrazide linker—researchers can optimize potency and selectivity.

Influence of the 2-Methylpropyl Substituent on Activity

The nature of the substituent at the C-2 position of the quinoline ring plays a critical role in modulating biological activity. The presence of an alkyl group, such as the 2-methylpropyl (isobutyl) group, can influence the compound's physicochemical properties, including lipophilicity. biointerfaceresearch.com Increased lipophilicity can affect the molecule's ability to cross cell membranes and interact with its biological target.

Role of the Quinoline Core Substitutions

Modifications to the core quinoline ring system are a cornerstone of SAR for this class of compounds. brieflands.com The type, number, and position of substituents can dramatically alter biological efficacy. nih.gov

For example, the placement of functional groups is crucial. In one study of bis-quinoline analogues, different isomers exhibited varying potencies as DNMT inhibitors and antiproliferative agents. mdpi.com Another report indicated that a methyl group substituted at the C-5 position of the quinoline ring resulted in more potent anticancer activity than substitution at the C-6 position. biointerfaceresearch.com

The nature of the substituent is also highly significant. The introduction of a nitro group has been shown to increase cytotoxicity against cancer cell lines, while its reduction to an amino group can alter this activity. brieflands.com Halogen atoms (fluorine, chlorine, bromine) are another important class of substituents. A 7-chloro group is a feature of some anti-inflammatory quinoline derivatives, while other studies on pyrazolo[4,3-f]quinolines found that fluorine or bromine substituents were associated with high cytotoxicity in cancer cells. tbzmed.ac.irmdpi.com The 4-amino substitution is a well-known feature of antimalarial drugs like chloroquine, highlighting the importance of modifications at the C-4 position. nih.gov

Effect of Quinoline Core Substitutions on Cytotoxicity

| Substituent | Position | Observed Effect | Reference |

|---|---|---|---|

| Methyl | C-5 vs. C-6 | C-5 substitution showed more potent anticancer activity | biointerfaceresearch.com |

| Nitro | - | Increased cytotoxicity | brieflands.com |

| Halogen (F, Br) | - | Associated with high cytotoxicity in certain derivatives | mdpi.com |

| Chloro | C-7 | Present in derivatives with anti-inflammatory activity | tbzmed.ac.ir |

Contribution of the Carbohydrazide Linker and its Derivatizations

The carbohydrazide group (-CONHNH₂) at the C-4 position is a versatile functional group that serves as a critical linker and a point for chemical modification. nih.govresearchgate.net This moiety can be derivatized to produce a wide range of compounds with diverse biological activities.

A common and effective strategy is the condensation of the terminal amine of the hydrazide with various aldehydes or ketones to form hydrazones. Quinoline hydrazone scaffolds have been recognized for their potential in the development of anticancer and antitubercular agents. researchgate.netmdpi.com Another approach involves using the carbohydrazide as a linker to attach other pharmacologically active moieties. For example, linking 3-arylacrylamide groups to the quinoline-4-carbohydrazide scaffold produced potent hybrid molecules with significant antiproliferative activity against breast cancer cells. nih.gov

Impact of Stereochemistry on Biological Profiles

Chiral molecules, like many quinoline derivatives, can exist as enantiomers or diastereomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. These subtle structural differences can lead to significant variations in their biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers, often leading to one isomer being more active than the others.

For instance, studies on other classes of compounds have demonstrated the critical nature of stereochemistry. In an investigation of nature-inspired 3-Br-acivicin and its derivatives, it was found that only the isomers with a specific configuration, the (5S, αS) isomers, exhibited significant antiplasmodial activity. mdpi.com This highlights that the specific spatial arrangement is crucial for the molecule's uptake and interaction with its biological target. mdpi.com The other stereoisomers were found to be significantly less potent or inactive, underscoring the high degree of stereoselectivity in biological recognition. mdpi.com

Furthermore, the introduction of certain chemical groups can influence the stereochemistry and, consequently, the biological activity of quinoline derivatives. For example, the strategic placement of fluorine atoms can alter the three-dimensional arrangement of atoms in a molecule, which can be a crucial factor in designing drugs with specific stereoisomeric properties. acs.org

While specific data tables for the stereoisomers of this compound are not available, the data from related fields strongly suggest that if this compound possesses a chiral center, its different stereoisomers would likely exhibit distinct biological profiles. The interaction with its putative biological target would be expected to be stereospecific, with one isomer potentially fitting more effectively into the binding site than others. This differential binding affinity would then translate into variations in biological activity.

Based on a comprehensive review of the available scientific literature, there is currently no specific research data published on the mechanistic investigations of "this compound" corresponding to the detailed outline provided.

The available studies focus on structurally related but distinct quinoline-4-carbohydrazide derivatives. For instance, research has been conducted on 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids and 2-(4-Bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives. nih.govresearchgate.netnih.gov These studies explore the molecular targets and cellular effects of those specific analogues, which differ in the substituent at the 2-position of the quinoline ring or have modifications to the carbohydrazide group.

Therefore, it is not possible to provide an accurate and scientifically validated article on the molecular and cellular mechanistic investigations of "this compound" as the specific data for this compound regarding target identification, biochemical validation, mode of action, and cellular pathway perturbation is not present in the current body of scientific literature. Information from related compounds cannot be extrapolated to this specific molecule without direct experimental evidence.

Mechanistic Investigations at the Molecular and Cellular Level

Phenotypic Screening Follow-up Studies

Following a comprehensive review of available scientific literature, no specific studies detailing the mechanistic investigations or phenotypic screening follow-up for the compound 2-(2-Methylpropyl)quinoline-4-carbohydrazide were identified. Research on the biological activity and cellular effects of this particular molecule, including any data from phenotypic screens and subsequent mechanism-of-action studies, does not appear to be published in the accessible scientific domain.

Phenotypic screening is a common strategy in drug discovery to identify compounds that produce a desired effect in a cellular or organismal model, without prior knowledge of the drug's specific molecular target. Successful "hits" from such screens typically undergo extensive follow-up studies to elucidate their mechanism of action. These investigations can include:

Target Identification and Validation: Determining the specific protein or pathway with which the compound interacts to produce its phenotypic effect.

Cellular Thermal Shift Assays (CETSA): To confirm direct binding of the compound to its intracellular target.

Transcriptomic and Proteomic Analysis: To understand the global changes in gene and protein expression within the cell upon treatment with the compound.

Cell Cycle Analysis: To determine if the compound affects cell cycle progression.

Apoptosis Assays: To investigate if the compound induces programmed cell death.

While research exists for other derivatives of the quinoline-4-carbohydrazide (B1304848) scaffold, demonstrating activities such as anticancer and antimicrobial effects through mechanisms like EGFR-TK inhibition or DNA gyrase inhibition, this information is not directly applicable to this compound. The specific substitution at the 2-position of the quinoline (B57606) ring is critical to the molecule's pharmacological profile, and thus, findings from other analogs cannot be extrapolated.

Consequently, there are no detailed research findings or data tables to present for the phenotypic screening follow-up studies of this compound.

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a quinoline (B57606) derivative, might interact with a protein target. Such studies are critical for predicting the compound's potential as an inhibitor or modulator of protein function.

Binding affinity predicts the strength of the interaction between a ligand and its target protein. A lower binding energy value typically indicates a more stable and potent protein-ligand complex. While specific data for 2-(2-Methylpropyl)quinoline-4-carbohydrazide is not extensively documented, studies on analogous quinoline-4-carbohydrazide (B1304848) derivatives demonstrate their potential to form strong interactions with biological targets. For instance, a derivative, 2-(4-bromophenyl)-N'-(substituted-benzylidene)quinoline-4-carbohydrazide (compound 6b), exhibited a significant docking binding score of -7.73 kcal/mol against S. aureus DNA gyrase, which was superior to the reference drug ciprofloxacin (B1669076) (-7.29 kcal/mol) in the same study. researchgate.net Another study on 2H-thiopyrano[2,3-b]quinoline derivatives reported binding affinity values ranging from -5.3 to -6.1 Kcal/mol against the CB1a protein. semanticscholar.org

These findings highlight the capability of the quinoline-4-carbohydrazide framework to effectively bind to enzymatic targets. The binding affinity is a key predictor of a compound's potential pharmacological efficacy.

Table 1: Binding Affinity of Selected Quinoline Derivatives

| Compound Class | Specific Derivative Example | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Quinoline-4-carbohydrazide | 2-(4-bromophenyl)-N'-(...)-acetamide | S. aureus DNA Gyrase | -7.73 |

| 2H-thiopyrano[2,3-b]quinoline | Various derivatives | CB1a | -5.3 to -6.1 |

Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within the protein's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and π-π stacking, are crucial for the stability of the ligand-protein complex. Studies on various quinoline derivatives have revealed interactions with highly conserved amino acids in target proteins. For example, docking studies of certain quinoline derivatives designed as protease inhibitors for SARS-CoV-2 showed the formation of hydrogen bonds with key residues such as His41, His164, and Glu166, as well as π-interactions with His41. researchgate.net Understanding these specific molecular interactions is vital for structure-based drug design, allowing chemists to modify the ligand to enhance its binding affinity and selectivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations provide insights into the molecule's reactivity, stability, and the distribution of electron density.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A small energy gap suggests that the molecule is more reactive and polarizable. researchgate.net For quinoline derivatives, a smaller HOMO-LUMO gap often correlates with higher biological activity, as it indicates a greater ease of donating or accepting electrons during interactions with a biological target. researchgate.net Visualizations of HOMO and LUMO distributions show where a molecule is likely to participate in electrophilic or nucleophilic attacks. researchgate.net

Molecular Electrostatic Potential (MESP) surface mapping is a technique used to visualize the charge distribution of a molecule. It helps in identifying the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. These maps are invaluable for understanding and predicting non-covalent interactions, particularly hydrogen bonding, which are fundamental to ligand-receptor recognition. researchgate.net The MESP map can guide the design of derivatives with improved binding characteristics by highlighting the regions most likely to act as hydrogen bond donors or acceptors.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights that static docking models cannot. By simulating the movements of atoms and molecules, MD can assess the conformational stability of the complex, the flexibility of the protein and ligand, and the persistence of key intermolecular interactions. Parameters such as the Root Mean Square Deviation (RMSD) are monitored to determine if the complex remains stable or undergoes significant structural changes during the simulation. mdpi.com For instance, MD simulations performed on quinoline derivatives complexed with target enzymes have been used to confirm the stability of the binding pose predicted by docking, showing that the ligand remains securely in the active site throughout the simulation. researchgate.net These simulations validate the docking results and provide a more realistic understanding of the binding event in a solvated environment. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.trallsubjectjournal.com For quinoline derivatives, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic effects, thereby guiding the design of new, more potent agents. researchgate.net The primary goal is to develop predictive models that can estimate the biological activity of novel compounds before their synthesis, saving time and resources. dergipark.org.trallsubjectjournal.com

The development of predictive QSAR models for the biological efficacy of a series of compounds, such as analogs of this compound, involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. allsubjectjournal.com For each compound, a set of molecular descriptors is calculated. researchgate.net These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. dergipark.org.tr

Statistical methods are then employed to build a mathematical model that correlates the molecular descriptors with the biological activity. ijprajournal.com Commonly used techniques for quinoline derivatives include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). researchgate.net The robustness and predictive power of the resulting QSAR model are assessed through rigorous internal and external validation techniques. allsubjectjournal.comnih.gov A statistically significant QSAR model can then be used to predict the biological efficacy of new, unsynthesized derivatives of this compound, aiding in the prioritization of candidates for synthesis and biological testing. allsubjectjournal.com

A crucial aspect of QSAR modeling is the identification of physicochemical descriptors that have the most significant impact on the biological activity of a series of compounds. dergipark.org.tr For quinoline derivatives, various descriptors have been found to be important in different therapeutic contexts, such as antibacterial or anticancer activity. ijprajournal.comnih.gov By analyzing the developed QSAR models, it is possible to determine which structural features are conducive to higher potency.

For a compound like this compound, a QSAR study would likely investigate a range of descriptors. The analysis of these descriptors helps in understanding the structure-activity relationship and in designing new derivatives with potentially improved biological efficacy. mdpi.com

Below is a table of common physicochemical descriptors that are often evaluated in QSAR studies of quinoline derivatives and could be relevant for analyzing this compound and its analogs.

| Descriptor Category | Physicochemical Descriptor | Potential Influence on Biological Activity |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and binding to hydrophobic pockets of target proteins. allsubjectjournal.comnih.gov |

| Electronic | Dipole Moment | Influences polar interactions with the biological target. dergipark.org.tr |

| Electronic | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. dergipark.org.tr |

| Topological | Topological Polar Surface Area (TPSA) | Correlates with membrane penetration and overall bioavailability. mdpi.com |

| Steric | Molar Refractivity | Represents the volume of the molecule and its polarizability, affecting binding affinity. dergipark.org.tr |

| Steric | Molecular Weight | Influences the overall size and can affect diffusion and binding. nih.gov |

In Silico ADME Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. cambridge.orgcambridge.org These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities, such as poor absorption or distribution. cambridge.orgnih.gov For novel compounds like this compound, in silico ADME profiling can provide valuable insights without the need for immediate experimental testing.

Predictive models for absorption and distribution are crucial for assessing the potential bioavailability and in vivo behavior of a drug candidate. mdpi.com These models are typically built using large datasets of compounds with experimentally determined ADME properties and employ various machine learning and QSAR techniques. nih.gov

Absorption: Models for oral absorption often predict parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability. cambridge.org High intestinal absorption is a prerequisite for orally administered drugs. researchgate.net Lipophilicity, solubility, and polar surface area are key determinants of a compound's absorption characteristics. mdpi.com

Distribution: The distribution of a compound throughout the body is governed by factors such as its ability to cross biological membranes and bind to plasma proteins. mdpi.com Key predictive models in this area estimate parameters like plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. cambridge.orgmdpi.com A high degree of plasma protein binding can limit the amount of free drug available to exert its therapeutic effect, while the ability to cross the blood-brain barrier is essential for drugs targeting the central nervous system. mdpi.com

The following table outlines some of the common predictive models used for in silico assessment of absorption and distribution.

| ADME Property | Predictive Model/Parameter | Significance |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gastrointestinal tract into the bloodstream. cambridge.org |

| Absorption | Caco-2 Permeability | An in vitro model used to predict in vivo intestinal permeability. cambridge.org |

| Distribution | Plasma Protein Binding (PPB) | Estimates the affinity of a compound for plasma proteins, which affects its free concentration. cambridge.orgmdpi.com |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts the ability of a compound to cross the BBB and enter the central nervous system. cambridge.orgmdpi.com |

Potential Research Avenues and Future Directions

Expansion of Synthetic Libraries Based on 2-(2-Methylpropyl)quinoline-4-carbohydrazide

A primary avenue for future research is the creation of diverse chemical libraries based on the this compound scaffold. The terminal hydrazide group (-CONHNH2) is a highly reactive and versatile functional handle, enabling a multitude of chemical transformations. nih.gov Drawing from established synthetic protocols for analogous compounds, a library of derivatives can be generated to explore the structure-activity relationship (SAR) systematically. acs.org

The synthetic strategy would begin with the key intermediate, this compound. This intermediate can be readily prepared from the corresponding quinoline-4-carboxylic acid ester via treatment with hydrazine (B178648) hydrate (B1144303). nih.govacs.org From this central building block, several classes of derivatives can be synthesized:

Hydrazones: Condensation reactions with a wide array of aromatic and aliphatic aldehydes and ketones would yield a series of N'-arylidene or N'-alkylidene carbohydrazides (Schiff bases). nih.gov

Amides and Sulfonamides: Acylation of the terminal amino group with various acyl chlorides, sulfonyl chlorides, or carboxylic acids would produce N'-substituted amide and sulfonamide derivatives. thieme-connect.com

Heterocyclic Hybrids: The hydrazide moiety is an excellent precursor for constructing five-membered heterocyclic rings. Cyclocondensation reactions with reagents like malononitrile (B47326) or β-dicarbonyl compounds can lead to the formation of pyrazole (B372694) or pyrazolone (B3327878) rings, creating novel hybrid molecules. nih.govacs.org

This systematic expansion of the synthetic library is a critical first step in identifying derivatives with improved potency, selectivity, and favorable pharmacokinetic profiles.

Advanced Mechanistic Characterization

While the specific biological targets of this compound are unknown, research on analogous structures provides a roadmap for mechanistic investigation. Quinoline-based compounds are known to exert their effects through diverse mechanisms of action. researchgate.netresearchgate.net Future studies should aim to elucidate the precise molecular pathways modulated by this compound and its derivatives.

Potential mechanisms to investigate include:

Enzyme Inhibition: Many quinoline (B57606) derivatives function as enzyme inhibitors. For example, certain 2-phenyl quinoline hydrazide derivatives have been identified as inhibitors of bacterial DNA gyrase. nih.govacs.orgresearchgate.net In the context of cancer, other quinoline carbohydrazide (B1668358) hybrids have demonstrated potent inhibition of Epidermal Growth Factor Receptor (EGFR) kinase. nih.govrsc.org Screening this compound and its analogs against a panel of clinically relevant kinases and other enzymes would be a crucial step.

DNA Intercalation: The planar aromatic quinoline ring system is a classic pharmacophore for DNA binding and intercalation, a mechanism that can disrupt DNA replication and transcription, leading to cytotoxic effects.

Tubulin Polymerization Inhibition: Novel quinoline-based analogs of combretastatin (B1194345) A-4 have been shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis. nih.gov

Advanced biochemical and cell-based assays, including enzyme kinetics, thermal shift assays, and cellular target engagement studies, will be essential to confirm the mechanism of action and identify the direct molecular targets.

Exploration as a Lead Compound for Therapeutic Development (Pre-Clinical Focus)

The structural versatility of the quinoline-4-carbohydrazide (B1304848) scaffold makes it an attractive starting point for lead discovery in various therapeutic areas, including oncology and infectious diseases. nih.govfrontiersin.org

Following the generation of a synthetic library, a focused effort on designing novel analogs with superior biological activity will be paramount. This process relies on iterative cycles of design, synthesis, and biological testing to build a comprehensive SAR profile. Research on related compounds provides clear evidence that small structural modifications can lead to significant changes in potency.

For instance, studies on 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as anticancer agents revealed that the nature and position of substituents on an attached phenyl ring dramatically influenced their cytotoxic activity against the MCF-7 breast cancer cell line and their inhibitory effect on EGFR kinase. nih.govrsc.org

Table 1: Biological Activity of 2-(quinoline-4-carbonyl)hydrazide-acrylamide Hybrids

The concept of "molecular hybridization," which involves covalently linking two or more pharmacophores to create a single molecule with multiple pharmacological functions, is a promising strategy in modern drug discovery. amazonaws.com This approach can lead to compounds with enhanced efficacy or the ability to overcome drug resistance.

The this compound scaffold is an ideal candidate for this strategy. It can be hybridized with other known bioactive motifs to create agents for complex diseases like cancer. For example, conjugating it with moieties known to inhibit other key signaling pathways in cancer (e.g., PI3K, mTOR) could result in dual-acting compounds with superior anticancer profiles.

Applications in Chemical Biology and Probe Development

Beyond direct therapeutic applications, derivatives of this compound could be developed into valuable chemical biology tools. By attaching reporter tags such as fluorescent dyes (e.g., fluorescein) or affinity labels (e.g., biotin) to a non-critical position on the molecule, chemical probes can be synthesized.

These probes would be instrumental in:

Target Identification and Validation: Affinity probes can be used in pull-down assays with cell lysates to identify the direct protein binding partners of the compound.

Cellular Localization Studies: Fluorescently tagged derivatives would allow for the visualization of the compound's uptake and subcellular distribution using techniques like confocal microscopy.

Mechanism of Action Studies: Probes can help confirm target engagement within intact cells, providing crucial evidence to support data from in vitro biochemical assays.

The development of such tools would significantly accelerate the mechanistic characterization of this class of compounds.

Addressing Research Gaps and Challenges in Compound Optimization

While the quinoline scaffold holds great promise, several challenges must be addressed during the optimization process. Future research must focus on overcoming these potential hurdles to translate a lead compound into a viable therapeutic candidate.

Key challenges include:

Improving Pharmacokinetic Properties: Early-stage drug discovery often identifies compounds with high potency but poor drug-like properties, such as low aqueous solubility or rapid metabolic degradation. nih.gov Future synthetic efforts should focus on modifying the structure to enhance its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For example, introducing polar groups can improve solubility, while blocking sites of metabolic liability can increase stability. acs.org

Ensuring Target Selectivity: Compounds that act on multiple targets can have undesirable off-target effects. As the mechanism of action is elucidated, medicinal chemistry efforts must aim to improve selectivity for the desired biological target over other related proteins (e.g., selectivity for one kinase over others in the kinome). nih.gov

Overcoming Synthetic Complexity: The synthesis of polysubstituted or complex quinoline derivatives can sometimes be challenging, suffering from low yields or limited substrate scope. mdpi.com Developing robust and scalable synthetic routes is a critical challenge for the practical application and further development of any promising lead compound.

A dedicated focus on these optimization challenges will be crucial for the successful therapeutic development of agents derived from the this compound scaffold.

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 2-(2-Methylpropyl)quinoline-4-carbohydrazide to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves refluxing a quinoline-4-carboxylate precursor with hydrazine hydrate in anhydrous ethanol (4–6 hours, 80–100°C). Post-reaction, hot filtration and recrystallization from methanol or ethanol are critical for purity . Yield optimization requires stoichiometric control of hydrazine (1.5–2.0 equivalents) and monitoring via TLC. Impurities from incomplete hydrazide formation can be reduced by extended reaction times (22 hours) in glacial acetic acid with sodium acetate as a catalyst .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Confirm the hydrazide (-CONHNH2) and methylpropyl substituents via proton signals at δ 9.5–10.5 (NH) and δ 1.2–1.4 (methylpropyl CH3) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for related quinoline derivatives (e.g., CCDC 1034614) .

- Mass spectrometry : Validate molecular weight (expected m/z ≈ 283.3 for C14H17N3O) .

Q. What solvent systems are optimal for solubility and biological testing of this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO (>10 mg/mL) or ethanol (5–10 mg/mL). For in vitro assays, prepare stock solutions in DMSO (<1% final concentration to avoid cytotoxicity) and dilute in PBS or cell culture media. Precipitation issues can be mitigated by sonication (15–30 minutes) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound derivatives?

- Methodological Answer :

- Target selection : Prioritize kinases (e.g., EGFR) or microbial enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) based on structural homology to active quinoline derivatives .

- Docking workflow : Use AutoDock Vina or Schrödinger Maestro with the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Validate docking poses with MD simulations (100 ns) to assess binding stability .

- ADMET prediction : Employ SwissADME or pkCSM to evaluate permeability and toxicity risks (e.g., CYP450 inhibition) .

Q. What strategies resolve contradictory data between in vitro and in silico studies for this compound?

- Methodological Answer :

- Experimental validation : Re-test in vitro under controlled conditions (e.g., ATP levels for kinase assays, pH 7.4 for antimicrobial tests) .

- Parameter adjustment : Optimize docking scoring functions (e.g., include solvation effects) or re-parameterize force fields (AMBER vs. CHARMM) .

- Meta-analysis : Cross-reference with structurally analogous compounds (e.g., 2-(4-bromophenyl)quinoline-4-carbohydrazide) to identify trends in bioactivity .

Q. How can structure-activity relationship (SAR) studies optimize the therapeutic potential of this compound?

- Methodological Answer :

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -Br, -Cl) at the quinoline 2-position to enhance antiproliferative activity (IC50 reduction by 30–50% in MCF-7 cells) .

- Hydrazide modification : Replace the methylpropyl group with arylidene moieties (e.g., 4-chlorobenzylidene) to improve antimicrobial potency (MIC 8–16 µg/mL against S. aureus) .

- Hybrid design : Conjugate with chalcones or 1,3,4-oxadiazoles to dual-target EGFR and tubulin (e.g., 50% inhibition at 10 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.